(6-Chloro-2-methylpyridin-3-yl)methanol
Overview
Description
(6-Chloro-2-methylpyridin-3-yl)methanol (CMP) is an organic compound of the pyridine family that has been widely studied for its various applications in the scientific and medical fields. CMP is a colorless, water-soluble compound with a molecular weight of 128.57 g/mol. It is a derivative of pyridine and is often referred to as a “chloropyridinium” compound. CMP has been studied for its potential applications in pharmacology, biochemistry, and chemical synthesis.
Scientific Research Applications
Pharmaceutical Intermediates
(6-Chloro-2-methylpyridin-3-yl)methanol is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block in the development of drugs targeting specific biological pathways. For instance, it can be used in the synthesis of anti-inflammatory and anti-cancer agents due to its ability to interact with biological molecules effectively .
Agrochemical Development
This compound is also significant in the field of agrochemicals. It serves as a precursor for the synthesis of herbicides and pesticides. The presence of the chloro and methyl groups enhances its reactivity, making it suitable for creating compounds that can protect crops from pests and diseases .
Material Science
In material science, (6-Chloro-2-methylpyridin-3-yl)methanol is utilized in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to improve their properties, such as thermal stability and resistance to degradation. This makes it valuable in the production of high-performance materials for various industrial applications .
Catalysis
The compound is used in catalysis, particularly in the development of catalysts for organic reactions. Its ability to stabilize transition states and intermediates makes it an effective component in catalytic systems. This application is crucial in the synthesis of complex organic molecules, where efficient and selective catalysis is required .
Analytical Chemistry
In analytical chemistry, (6-Chloro-2-methylpyridin-3-yl)methanol is employed as a reagent for the detection and quantification of various substances. Its reactivity with specific analytes allows for the development of sensitive and selective analytical methods. This is particularly useful in environmental monitoring and quality control in pharmaceuticals .
properties
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQLOYWGIDQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093879-95-8 | |
Record name | (6-chloro-2-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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